N-allyl-3-nitrobenzenesulfonamide
Description
N-allyl-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group at the meta-position (C3) and a sulfonamide functional group where the nitrogen atom is bonded to an allyl group. Its molecular formula is C₉H₁₀N₂O₄S, with a molecular weight of 266.26 g/mol. Sulfonamides are widely studied for their roles in medicinal chemistry (e.g., antibacterial and enzyme inhibition) and materials science (e.g., polymer precursors) due to their structural versatility and electronic properties .
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-nitro-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C9H10N2O4S/c1-2-6-10-16(14,15)9-5-3-4-8(7-9)11(12)13/h2-5,7,10H,1,6H2 |
InChI Key |
CVVBGDBIKFBSTO-UHFFFAOYSA-N |
SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-allyl-3-nitrobenzenesulfonamide with two structurally related sulfonamides: N-(3-chlorophenyl)-2-nitrobenzenesulfonamide and N-(3-methylphenyl)-2-nitrobenzenesulfonamide (Fig. 1–2, ) . Key differences in substituent groups, nitro positioning, and molecular interactions are highlighted.
Structural and Electronic Differences
| Property | This compound | N-(3-chlorophenyl)-2-nitrobenzenesulfonamide | N-(3-methylphenyl)-2-nitrobenzenesulfonamide |
|---|---|---|---|
| N-substituent | Allyl (-CH₂CH=CH₂) | 3-Chlorophenyl | 3-Methylphenyl |
| Nitro position | 3 (meta) | 2 (ortho) | 2 (ortho) |
| Electron effects | Allyl (mild electron-donating) | Chloro (strong electron-withdrawing) | Methyl (electron-donating) |
| Molecular weight | 266.26 g/mol | 340.76 g/mol | 302.31 g/mol |
- N-substituent: The allyl group introduces conformational flexibility and reduced steric bulk compared to aromatic substituents like 3-chlorophenyl or 3-methylphenyl. This flexibility may enhance solubility in nonpolar solvents but reduce crystallinity .
Physicochemical Properties
Crystallographic studies of N-(3-chlorophenyl)-2-nitrobenzenesulfonamide reveal a planar sulfonamide core with intermolecular hydrogen bonds (N–H···O=S) stabilizing the crystal lattice (Fig. 1–2, ) . In contrast, the allyl group in this compound likely disrupts such packing due to its nonplanar geometry, reducing melting points and thermal stability.
| Property | This compound | N-(3-chlorophenyl)-2-nitrobenzenesulfonamide |
|---|---|---|
| Melting point | Not reported | 168–170°C (literature) |
| Hydrogen bonding | Weaker (flexible allyl group) | Strong (rigid aryl group) |
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